4-Iodo-3-Nitropyridine: Chemical Properties, Structure, and Synthetic Utility
4-Iodo-3-Nitropyridine: Chemical Properties, Structure, and Synthetic Utility
The following technical guide details the chemical properties, synthesis, and reactivity of 4-Iodo-3-nitropyridine , a critical heterocyclic intermediate in medicinal chemistry.
Executive Summary
4-Iodo-3-nitropyridine is a highly functionalized pyridine derivative characterized by the presence of a nitro group at the C3 position and an iodine atom at the C4 position. It serves as a versatile "linchpin" scaffold in the synthesis of complex pharmaceutical agents, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) and 1,6-naphthyridines .
Its utility stems from the orthogonal reactivity of its functional groups:
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C4-Iodine: A labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
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C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent amine precursor for cyclization.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a pyridine ring substituted with a nitro group (
-
Formula:
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Molecular Weight: 249.99 g/mol
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Geometry: Planar aromatic system.
Electronic Effects & Reactivity Profile
The reactivity of 4-iodo-3-nitropyridine is defined by the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitro group.
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Activation of C4: The C4 position is highly electron-deficient. The pyridine nitrogen (via inductive withdrawal) and the C3-nitro group (via resonance and induction) deplete electron density at C4.
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Leaving Group Ability: While iodine is traditionally a good leaving group in SN2 reactions, in SNAr contexts on pyridines, it often competes with chlorine. However, for transition-metal catalyzed reactions , the weaker C–I bond (approx. 53 kcal/mol) compared to C–Cl (approx. 80 kcal/mol) makes the iodo-derivative significantly more reactive toward oxidative addition.
Reactivity Hierarchy:
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C4-I (Pd-Catalysis): Highest reactivity (Suzuki/Sonogashira).
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C4-I (SNAr): High reactivity toward nucleophiles (amines, thiols).
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C3-NO2: Reducible to
(chemoselective reduction possible).
Synthesis & Production Protocols
The synthesis of 4-iodo-3-nitropyridine is typically achieved via halogen exchange (Finkelstein-type) from the more readily available 4-chloro-3-nitropyridine.
Synthesis Workflow (Diagram)
Figure 1: Synthetic route from 4-hydroxy-3-nitropyridine to 4-iodo-3-nitropyridine.
Detailed Protocol: Halogen Exchange
Objective: Convert 4-chloro-3-nitropyridine to 4-iodo-3-nitropyridine.
Reagents:
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4-Chloro-3-nitropyridine (1.0 eq)
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Sodium Iodide (NaI) (2.0 - 5.0 eq)
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Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN)
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Catalyst (Optional): Hydroiodic acid (HI) trace
Procedure:
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Dissolution: Dissolve 4-chloro-3-nitropyridine in anhydrous MEK under an inert atmosphere (
). -
Addition: Add sodium iodide (NaI) in a single portion.
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Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The reaction is driven by the precipitation of NaCl (solubility difference).
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Workup: Cool to room temperature. Filter off the inorganic salts.
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Purification: Concentrate the filtrate. The residue is typically recrystallized from ethanol or purified via flash chromatography (Hexanes/EtOAc) to yield the yellow solid product.
Critical Note: The reaction must be kept strictly anhydrous to prevent hydrolysis back to the 4-hydroxy derivative.
Key Reaction Classes & Applications
Palladium-Catalyzed Cross-Coupling
The 4-iodo substituent is an excellent partner for Palladium(0)-catalyzed reactions. This is the primary advantage over the chloro-analog.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 4-aryl-3-nitropyridines.
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Sonogashira Coupling: Reaction with terminal alkynes. This is the key step in azaindole synthesis .
Mechanism of Azaindole Formation:
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Sonogashira: 4-Iodo-3-nitropyridine + Alkyne
4-Alkynyl-3-nitropyridine. -
Reduction/Cyclization: Reduction of the nitro group to an amine (
) triggers spontaneous attack on the adjacent alkyne, closing the pyrrole ring to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole).
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly activated.
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Nucleophiles: Primary/secondary amines, alkoxides, thiols.
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Conditions: Mild base (
or ), polar aprotic solvent (DMF, DMSO), room temperature to 60°C. -
Outcome: Displacement of Iodine to form 4-substituted-3-nitropyridines.
Reaction Pathway Diagram
Figure 2: Divergent reactivity pathways of 4-iodo-3-nitropyridine.
Comparison: Iodo vs. Chloro vs. Bromo
| Property | 4-Chloro-3-nitropyridine | 4-Bromo-3-nitropyridine | 4-Iodo-3-nitropyridine |
| C–X Bond Strength | High (~80 kcal/mol) | Medium (~68 kcal/mol) | Low (~53 kcal/mol) |
| SNAr Reactivity | Good | Very Good | Good (Leaving group dependent) |
| Pd-Oxidative Addition | Slow / Difficult | Moderate | Fast / Facile |
| Stability | High | Moderate | Light Sensitive |
| Primary Use | SNAr precursor | General intermediate | Cross-coupling / Azaindole synthesis |
Expert Insight: While the chloro-derivative is cheaper, the iodo-derivative is indispensable when the subsequent step involves a difficult metal-catalyzed coupling or when mild conditions are required to preserve other sensitive functional groups on the scaffold.
Safety & Handling
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Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant.
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Sensitizer: Halopyridines can be potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.
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Storage: Light sensitive (due to C–I bond). Store in amber vials at 2–8°C under inert gas.
References
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Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-halopyridines: A new route to 3,4-disubstituted pyridines. Journal of Organic Chemistry.
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Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannyl-4-nitropyridines: Synthesis and reactivity. Journal of Organic Chemistry.
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Herbert, J. M. (2019). Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. (General reference for Azaindole synthesis via Sonogashira).
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Sigma-Aldrich. 4-Chloro-3-nitropyridine Product Specification. (Precursor data).
